molecular formula C21H16BrN3O4S B11593161 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

Cat. No.: B11593161
M. Wt: 486.3 g/mol
InChI Key: QMXMMKMCLKZKOG-WQRHYEAKSA-N
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Description

The compound 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic systems. Its structure includes:

  • A Z-configuration olefinic bond at the 5-position of the thiazolo-triazole scaffold.
  • A 2-bromophenyl group at position 2 of the triazole ring.
  • A 2-ethoxyphenyl acetate substituent at position 4 of the fused thiazole system.

The presence of bromine enhances electrophilic reactivity, while the ethoxy and acetate groups influence solubility and steric interactions. This compound shares structural motifs with bioactive thiazolo-triazole derivatives, which are often explored for anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C21H16BrN3O4S

Molecular Weight

486.3 g/mol

IUPAC Name

[4-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C21H16BrN3O4S/c1-3-28-17-10-13(8-9-16(17)29-12(2)26)11-18-20(27)25-21(30-18)23-19(24-25)14-6-4-5-7-15(14)22/h4-11H,3H2,1-2H3/b18-11-

InChI Key

QMXMMKMCLKZKOG-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate involves several steps. One common method is the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . The reaction conditions typically include heating the mixture to facilitate the formation of the thiazolo[3,2-b][1,2,4]triazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form new fused heterocyclic structures.

Scientific Research Applications

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and proteins involved in cellular processes. For example, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

a) Position of Bromine

  • Compound A : Bromine at the 2-position of the phenyl ring.
  • Compound B (CID 6518775, ): Bromine at the 4-position of the phenyl ring.
    • Impact : The 2-bromo substituent in Compound A creates greater steric hindrance near the triazole core compared to the 4-bromo isomer. This may alter binding interactions in biological systems .
  • Compound C (): Incorporates a 2-bromophenyl group but with an indole-acetic acid side chain.

b) Alkoxy and Ester Substituents

  • Compound D (): Features a 4-isopropoxyphenyl group and methoxy substituent.
    • Impact : The bulkier isopropoxy group reduces solubility compared to the ethoxy group in Compound A .
  • Compound E (): Contains a 4-ethoxyphenyl group and methoxy substituent.

c) Halogen and Methyl Modifications

  • Compound F (): Substitutes the 2-bromophenyl group with a 3-chlorophenyl group and adds a 6-methoxy group.
    • Impact : Chlorine’s lower electronegativity compared to bromine may reduce electrophilic reactivity, while the 6-methoxy group increases polarity .
  • Compound G (): Includes 2,6-dimethylphenyl acetate.

Physicochemical Properties

Property Compound A Compound B () Compound D () Compound H ()
Molecular Formula C₂₁H₁₆BrN₃O₄S C₂₁H₁₆BrN₃O₃S C₂₃H₂₁N₃O₅S C₁₅H₁₀ClN₃O₃S
Molecular Weight 498.34 g/mol 484.41 g/mol 451.49 g/mol 349.78 g/mol
Key Substituents 2-Bromo, 2-ethoxy-acetate 4-Bromo, 2,6-dimethyl 4-Isopropoxy, methoxy 4-Chloro, acetamide
Melting Point Not reported Not reported Not reported 224–226°C
Polar Surface Area ~95 Ų (estimated) ~85 Ų ~90 Ų ~80 Ų

Biological Activity

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazolo-triazole derivatives that have been studied for their pharmacological properties, particularly in the context of anticancer activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S, and it features a complex structure that includes thiazole and triazole rings. The presence of bromine and ethoxy groups suggests potential interactions with biological targets.

Structural Information

PropertyValue
Molecular Weight472.32 g/mol
SMILESCC1=CC(=CC(=C1OC(=O)C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
InChIInChI=1S/C21H16BrN3O3S/c1-11-8-14(9-12(2)18(11)28-13(3)26)10-17-20(27)25-21(29-17)23-19(24-25)15-4-6-16(22)7-5-15/h4-10H,1-3H3/b17-10-

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values for related thiazolopyridazine derivatives ranged from 10.39 to 14.34 µM, indicating promising activity compared to doxorubicin (IC50 ~19.35 µM) .
  • HCT-116 (Colon Cancer) : Certain derivatives displayed IC50 values as low as 6.90 µM, outperforming doxorubicin in some cases .

The mechanism by which these compounds exert their effects is still under investigation but may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The presence of electron-withdrawing groups has been noted to enhance cytotoxic activity, suggesting that structural modifications could optimize efficacy .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Thiazolopyridazines : A systematic investigation into the cytotoxicity of thiazolopyridazine derivatives revealed a correlation between structural features and biological activity, emphasizing the role of substituents on the aromatic rings .
  • High-pressure Synthesis Techniques : Innovative synthesis methods have been developed to create these compounds efficiently, which may lead to enhanced yields and purities necessary for biological testing .

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